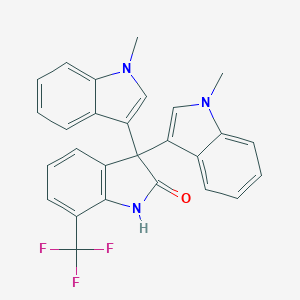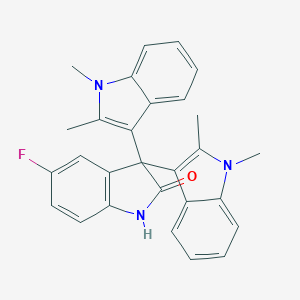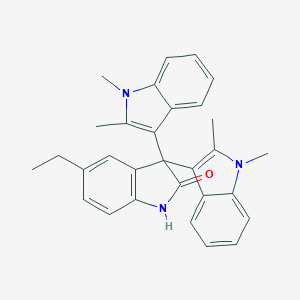![molecular formula C20H16ClNOS2 B307474 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307474.png)
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolone derivative that has shown promising results in various research studies.
科学的研究の応用
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, including:
1. Anticancer activity: 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: This compound has also been shown to exhibit potent antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory activity: 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
作用機序
The mechanism of action of 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, microbial growth, and inflammation.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects, including:
1. Induction of apoptosis: This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination.
2. Inhibition of microbial growth: This compound has been shown to inhibit the growth of various bacteria and fungi, leading to their elimination.
3. Reduction of inflammation: 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one has been shown to reduce inflammation by inhibiting the production of various pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potent biological activity, its relatively simple synthesis method, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain experimental conditions.
将来の方向性
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. In-depth studies of the mechanism of action of this compound to identify its molecular targets and signaling pathways.
3. Development of new formulations of this compound to improve its solubility and stability.
4. In vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
5. Studies to investigate the potential use of this compound in combination with other drugs or therapies to enhance its biological activity.
In conclusion, 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one is a promising compound with potential applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action, evaluate its efficacy and safety, and explore its potential use in combination with other drugs or therapies.
合成法
The synthesis of 2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one can be achieved through a multistep reaction starting from 2-chlorobenzyl chloride and thiourea. The reaction involves the formation of an intermediate, which is then reacted with 2-methyl-3-phenyl-2-propen-1-ol to yield the final product.
特性
製品名 |
2-[(2-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one |
|---|---|
分子式 |
C20H16ClNOS2 |
分子量 |
385.9 g/mol |
IUPAC名 |
(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C20H16ClNOS2/c1-14(11-15-7-3-2-4-8-15)12-18-19(23)25-20(22-18)24-13-16-9-5-6-10-17(16)21/h2-12H,13H2,1H3/b14-11+,18-12- |
InChIキー |
NVWXUGMSOZSZRF-UJUKKVGJSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
正規SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B307391.png)
![3-(Allylsulfanyl)-6-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307392.png)


![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)

![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)